An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine. In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related piperidine and piperazine derivatives to construct a scientifically grounded hypothesis regarding its likely biological targets and downstream effects. The piperazine-piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, frequently associated with affinity for dopamine, serotonin, histamine, and sigma receptors.[1][2][3] This guide will delve into the probable interactions of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine with these receptor families, propose detailed experimental protocols for the validation of these hypotheses, and present a putative signaling pathway.
Introduction: The Piperazine-Piperidine Scaffold as a Privileged Structure in Neuropharmacology
The piperazine ring is a versatile heterocyclic moiety integral to the structure of numerous biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, antidepressant, antipsychotic, and anticancer effects.[4][5] Its unique physicochemical properties, such as its ability to be readily modified and its favorable pharmacokinetic profile, have made it a "privileged scaffold" in medicinal chemistry.[3] When combined with a piperidine ring, as in the case of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, the resulting scaffold has been extensively explored for its potential to modulate various CNS targets.
The two nitrogen atoms of the piperazine ring, with their distinct pKa values, allow for interactions with biological targets and can significantly influence the solubility and bioavailability of a compound.[3] The piperidine moiety, another common fragment in drug design, also contributes to the overall pharmacological profile.[2] The specific nature of the substituents on both the piperazine and piperidine nitrogens plays a crucial role in determining the target affinity and selectivity of the final compound.
A Hypothesized Multi-Target Profile for 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine
Based on extensive analysis of structurally analogous compounds, it is hypothesized that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is likely to exhibit a multi-target engagement profile, with potential primary activities at dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and histamine H3 receptors. Secondary interactions with sigma (σ) receptors may also be present.
Dopamine Receptor Affinity: The Role of the N-Alkyl Piperazine Moiety
Numerous N-alkylated piperazine derivatives have been shown to possess significant affinity for dopamine D2 and D3 receptors.[6][7] The N-substitution on the piperazine ring is a key determinant of this activity.[8] While many potent D2/D3 ligands incorporate an arylpiperazine moiety, N-alkylation can also confer high affinity. The propan-2-yl (isopropyl) group in the title compound is a small, lipophilic substituent that could favorably interact with the hydrophobic pockets within the D2 and D3 receptor binding sites. It is postulated that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine may act as a D2/D3 antagonist or partial agonist.
Serotonin 5-HT1A Receptor Engagement: A Common Feature of Aryl- and Alkylpiperazines
The 4-alkyl-1-arylpiperazine scaffold is a well-established feature for high-affinity 5-HT1A receptor ligands.[9][10] While the title compound lacks the aryl group, the fundamental piperazine structure is a strong indicator of potential 5-HT1A receptor interaction. Studies on various N-substituted piperazines have demonstrated significant 5-HT1A affinity.[11] The interaction is often mediated by the basic nitrogen of the piperazine ring forming a salt bridge with an aspartate residue in the receptor's transmembrane domain.[9] Therefore, it is highly probable that 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine will exhibit some degree of affinity for the 5-HT1A receptor, potentially acting as an agonist or partial agonist.
Histamine H3 Receptor Antagonism: The Contribution of the Piperidine Core
The piperidine moiety is a critical structural element for histamine H3 receptor activity.[12] Several potent H3 receptor antagonists incorporate a substituted piperidine core.[13] H3 receptors are primarily inhibitory autoreceptors in the brain that modulate the release of histamine and other neurotransmitters.[14] Antagonism of these receptors leads to increased neurotransmitter release, resulting in pro-cognitive and wakefulness-promoting effects.[14][15] The piperidin-4-yl-piperazine linkage in the title compound is a feature found in some known H3 receptor antagonists.[12]
Potential for Sigma (σ) Receptor Interaction
The piperidine and piperazine scaffolds are also present in a number of high-affinity sigma receptor ligands.[16][17] Both σ1 and σ2 receptors are considered "chaperone" proteins that can modulate the function of other receptors and ion channels. The piperidine moiety, in particular, has been identified as a key structural element for σ1 receptor affinity.[12][18] While likely a secondary target, the potential for interaction with sigma receptors should not be overlooked and warrants investigation.
Proposed Signaling Pathways
The following diagram illustrates the hypothesized signaling pathways that may be modulated by 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine, based on its putative multi-target profile.
Caption: Hypothesized multi-target signaling pathways of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine.
Experimental Protocols for Target Validation
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.
In Vitro Receptor Binding Assays
A comprehensive panel of radioligand binding assays should be conducted to determine the affinity of 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine for its putative targets.
Protocol: Radioligand Binding Assay
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Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., D2, D3, 5-HT1A, H3, σ1, σ2). Culture cells to an appropriate density and harvest. Homogenize cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay: In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]Spiperone for D2/D3, [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]Iodophenpropit for H3, -Pentazocine for σ1). Add increasing concentrations of the test compound (1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine).
-
Incubation: Incubate the plates at an appropriate temperature for a specified duration to allow for binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail. Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Table 1: Proposed Radioligand Binding Assay Panel
| Receptor Target | Radioligand | Cell Line |
| Dopamine D2 | [³H]Spiperone | HEK293-hD2 |
| Dopamine D3 | [³H]Spiperone | HEK293-hD3 |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | CHO-K1-h5-HT1A |
| Histamine H3 | [¹²⁵I]Iodophenpropit | HEK293-hH3 |
| Sigma-1 (σ1) | -Pentazocine | CHO-hσ1 |
| Sigma-2 (σ2) | [³H]DTG | Jurkat |
Functional Assays
Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
Protocol: [³⁵S]GTPγS Binding Assay (for G-protein coupled receptors)
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and the test compound at various concentrations. For antagonist testing, also add a known agonist at its EC50 concentration.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Scintillation Counting: Terminate the reaction by rapid filtration and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Behavioral Pharmacology
Based on the in vitro profile, a series of in vivo behavioral assays in rodent models can be conducted to assess the functional consequences of target engagement.
Table 2: Proposed In Vivo Behavioral Assays
| Hypothesized Activity | Behavioral Assay | Animal Model |
| D2/D3 Antagonism | Catalepsy Test, Conditioned Avoidance Response | Rat |
| 5-HT1A Agonism | Forced Swim Test, Elevated Plus Maze | Mouse |
| H3 Antagonism | Novel Object Recognition, Wakefulness/Sleep EEG | Rat/Mouse |
Structure-Activity Relationship (SAR) Insights
The SAR of piperazine and piperidine derivatives is well-documented.[4][19] For the title compound, the isopropyl group at the N4 position of the piperazine is a key feature. Small alkyl groups in this position have been shown to be well-tolerated and can contribute to affinity at various receptors. The unsubstituted piperidine nitrogen is also noteworthy. N-alkylation or acylation of this position would be expected to significantly alter the pharmacological profile.
Conclusion
While direct experimental data on 1-(Piperidin-4-yl)-4-(propan-2-yl)piperazine is currently unavailable, a robust hypothesis for its mechanism of action can be formulated based on the extensive literature on structurally related compounds. The proposed multi-target profile, with primary interactions at dopamine, serotonin, and histamine receptors, suggests that this compound may have potential therapeutic applications in a range of CNS disorders. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses and the elucidation of the precise pharmacological profile of this novel chemical entity. Further investigation is warranted to fully characterize its mechanism of action and therapeutic potential.
References
-
Structure‐activity relationship of antipsychotic piperazine derivatives. (URL: [Link])
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (URL: [Link])
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (URL: [Link])
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])
- N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
-
Structure activity relationship of piperidine derivatives. (URL: [Link])
-
Investigation of 4-piperidinols as novel H3 antagonists. (URL: [Link])
-
PIPERAZINES. (URL: [Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (URL: [Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (URL: [Link])
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])
-
N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (URL: [Link])
-
Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Bio 104 Course Outline. (URL: [Link])
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (URL: [Link])
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (URL: [Link])
-
High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. (URL: [Link])
-
What is the mechanism of Piperazine? (URL: [Link])
-
1-Isopropyl-4-(piperidin-4-yl)piperazine. (URL: [Link])
-
4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors. (URL: [Link])
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. (URL: [Link])
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (URL: [Link])
-
H3 receptor antagonist. (URL: [Link])
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. Investigation of 4-piperidinols as novel H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]

